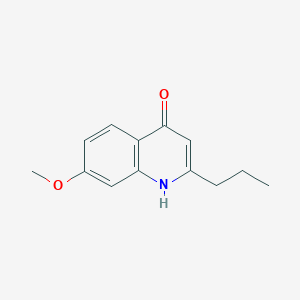
4-ヒドロキシ-7-メトキシ-2-プロピルキノリン
概要
説明
“4-Hydroxy-7-methoxy-2-propylquinoline” is a chemical compound with the empirical formula C13H15NO2 and a molecular weight of 217.26 . It is a solid substance .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of “4-Hydroxy-7-methoxy-2-propylquinoline” is 1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) .
Physical and Chemical Properties Analysis
“4-Hydroxy-7-methoxy-2-propylquinoline” is a solid substance . Its empirical formula is C13H15NO2 and it has a molecular weight of 217.26 .
科学的研究の応用
医薬品研究:抗マラリア活性
4-ヒドロキシ-7-メトキシ-2-プロピルキノリン: は、抗マラリア薬の潜在的な足場として特定されています。 キノリン誘導体は、抗マラリア特性で知られており、この化合物は、マラリアを標的とした新しい治療薬の合成の出発点となり得ます .
医薬品化学:癌治療
研究によると、4-ヒドロキシ-7-メトキシ-2-プロピルキノリンを含むキノリン化合物は、抗癌特性を持つ可能性があります。 この化合物の構造は、癌細胞に対する活性を高めるために改変することができ、腫瘍学における薬剤開発において貴重な資産となります .
農薬化学:農薬開発
農業では、4-ヒドロキシ-7-メトキシ-2-プロピルキノリンは、新しい農薬の開発に使用することができます。 その化学構造は、作物に脅威を与える害虫の防除に効果的であり、農業生産性の向上に貢献する可能性があります .
工業用途:材料合成
この化合物は、特定の特性を持つ新しい材料の合成において役割を果たす可能性があります。 例えば、これは、さまざまな工業用途で役立つ、ユニークな特性を持つポリマーやコーティングを作成するために使用することができます .
環境科学:汚染浄化
4-ヒドロキシ-7-メトキシ-2-プロピルキノリン: は、環境科学における汚染浄化のために使用される可能性があります。 その化学特性は、汚染物質を無毒化する薬剤の開発や廃棄物処理プロセスの支援に役立つ可能性があります .
生化学:酵素阻害
この化合物は、特定の酵素の阻害剤として作用し、生化学的経路の研究のためのツールとなります。 この用途は、病気のより深い理解と新しい治療法の開発につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-Hydroxy-7-methoxy-2-propylquinoline are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in the regulation of cell functions, including proliferation, differentiation, and survival .
Mode of Action
4-Hydroxy-7-methoxy-2-propylquinoline interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The compound affects the MAP kinase pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of this pathway by 4-Hydroxy-7-methoxy-2-propylquinoline can lead to alterations in these processes .
Result of Action
The molecular and cellular effects of 4-Hydroxy-7-methoxy-2-propylquinoline’s action include the inhibition of ERK1/2, leading to the disruption of the MAP kinase pathway . This disruption can result in altered cell growth, differentiation, and apoptosis .
生化学分析
Biochemical Properties
4-Hydroxy-7-methoxy-2-propylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the phosphorylation of ERK substrates such as p-90RSK and ELK-1, leading to apoptosis in certain cell lines . This interaction suggests that 4-Hydroxy-7-methoxy-2-propylquinoline may act as an inhibitor in specific signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been shown to induce apoptosis in human A375 cell lines in a dose-dependent manner . This indicates its potential role in regulating cell death and survival mechanisms.
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methoxy-2-propylquinoline exerts its effects through specific binding interactions with biomolecules. It binds to the ATP catalytic binding site of ERK, inhibiting its activity and subsequently affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a molecular tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methoxy-2-propylquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can be sustained over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing its use in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Determining the optimal dosage is critical for maximizing its therapeutic potential while minimizing adverse outcomes.
Metabolic Pathways
4-Hydroxy-7-methoxy-2-propylquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, making it important to understand its metabolic profile for effective application in research and therapy.
Transport and Distribution
The transport and distribution of 4-Hydroxy-7-methoxy-2-propylquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is crucial for predicting its behavior in biological systems.
Subcellular Localization
4-Hydroxy-7-methoxy-2-propylquinoline exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
特性
IUPAC Name |
7-methoxy-2-propyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVIROHKNNYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653736 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-90-1 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


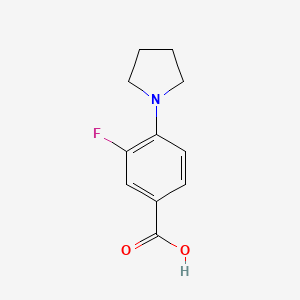

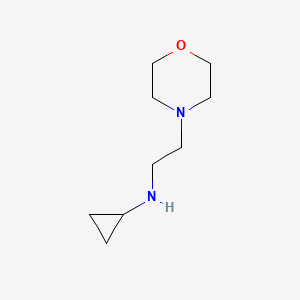
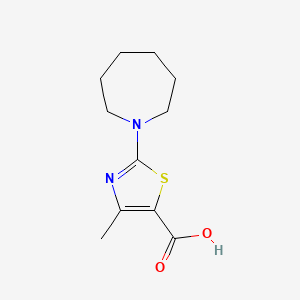
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
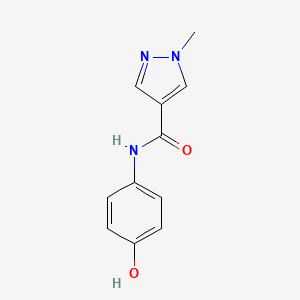
![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)
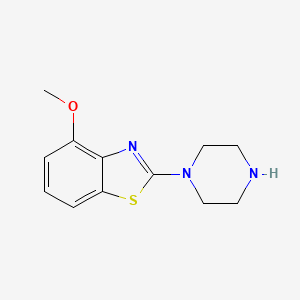

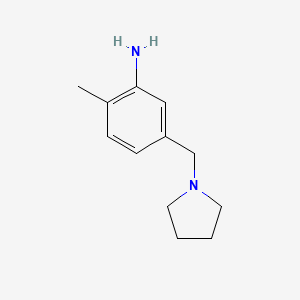
![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

